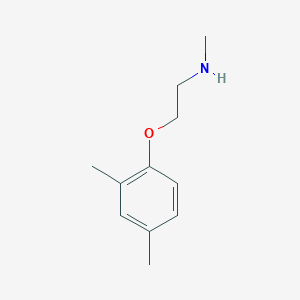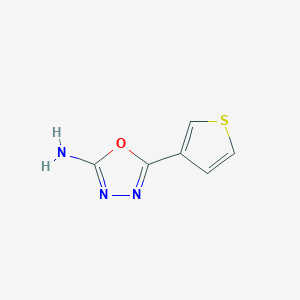![molecular formula C10H19NO5 B1342168 [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid CAS No. 756874-17-6](/img/structure/B1342168.png)
[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid” is a chemical compound with the molecular formula C10H19NO5 and a molecular weight of 233.27 . The IUPAC name for this compound is 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]acetic acid . The Boc group in the compound refers to the tert-butyl carbamates, which are used as protecting groups for amines in organic synthesis .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines can be efficiently converted to amides using isocyanate intermediates . These intermediates are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, and react with Grignard reagents to produce the corresponding amides .
Chemical Reactions Analysis
The reactions involving “[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid” involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Aplicaciones Científicas De Investigación
Synthesis of Amides
“[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid” is used in the synthesis of amides . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
Protection of Amino Groups
The compound is used in the protection of amino groups . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .
Synthesis of Peptides
“[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid” is used in the synthesis of peptides . The Boc-protected amino groups enable the synthesis of various compounds like peptides .
Chemoselective Mono-N-Boc Protection
The compound is used in chemoselective mono-N-Boc protection of various structurally diverse amines . This process is efficient and chemoselective, without any side products such as isocyanate, urea, and N,N-di-t-Boc .
Organic Synthesis
“[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid” is used in organic synthesis to introduce Boc-protective group . This enables the synthesis of various compounds .
Development of Drugs
The compound plays a crucial role in the development of drugs . Numerous drugs including anticancer agents, antibiotics, anesthetics, and enzyme inhibitors contain an amide bond moiety . The compound is used in the synthesis of these amide structures .
Mecanismo De Acción
Target of Action
It’s known that n-boc protected amines are commonly used in the synthesis of various biologically active compounds . These compounds can interact with a wide range of biological targets, depending on their specific structures and functional groups.
Mode of Action
The compound [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid is a type of N-Boc protected amine. The N-Boc group serves as a protective group for amines in organic synthesis . It is stable towards most reagents, but can be removed under acidic conditions . This allows the amine to be selectively exposed at a desired stage of the synthesis, enabling its interaction with other molecules or targets.
Biochemical Pathways
N-boc protected amines are often used in the synthesis of peptides and other biologically active compounds . These compounds can participate in a variety of biochemical pathways, depending on their specific structures and the nature of the biological targets they interact with.
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that can interact with biological molecules .
Result of Action
As a n-boc protected amine, it can be used in the synthesis of a wide range of biologically active compounds . The effects of these compounds would depend on their specific structures and the nature of the biological targets they interact with.
Action Environment
Environmental factors can influence the action, efficacy, and stability of [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid. Factors such as temperature, pH, and the presence of other reactive species can affect the stability of the N-Boc group and hence the overall reactivity of the compound .
Direcciones Futuras
The future directions in the research and application of “[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid” and similar compounds could involve the development of more efficient and cost-effective methods for the synthesis of amides from protected amines . This is important in organic synthesis to reduce cost, waste, and time .
Propiedades
IUPAC Name |
2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11(4)5-6-15-7-8(12)13/h5-7H2,1-4H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKKAUDHHVGGKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593819 |
Source


|
| Record name | {2-[(tert-Butoxycarbonyl)(methyl)amino]ethoxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid | |
CAS RN |
756874-17-6 |
Source


|
| Record name | {2-[(tert-Butoxycarbonyl)(methyl)amino]ethoxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(4-Fluorophenyl)cyclopropyl]methanamine](/img/structure/B1342089.png)










